sodium;2-methylprop-2-enoate sodium;2-methylprop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13327929
InChI: InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
SMILES:
Molecular Formula: C4H5NaO2
Molecular Weight: 108.07 g/mol

sodium;2-methylprop-2-enoate

CAS No.:

Cat. No.: VC13327929

Molecular Formula: C4H5NaO2

Molecular Weight: 108.07 g/mol

* For research use only. Not for human or veterinary use.

sodium;2-methylprop-2-enoate -

Specification

Molecular Formula C4H5NaO2
Molecular Weight 108.07 g/mol
IUPAC Name sodium;2-methylprop-2-enoate
Standard InChI InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1
Standard InChI Key SONHXMAHPHADTF-UHFFFAOYSA-M
Isomeric SMILES CC(=C)C(=O)[O-].[Na+]
Canonical SMILES CC(=C)C(=O)[O-].[Na+]

Introduction

Chemical Structure and Identification

Molecular Composition

Sodium;2-methylprop-2-enoate, systematically named sodium;2-methylprop-2-enoate under IUPAC nomenclature, consists of a methacrylate anion (CH2=C(CH3)COO\text{CH}_2=\text{C(CH}_3\text{)COO}^-) paired with a sodium cation (Na+\text{Na}^+). The structure features a conjugated system between the double bond and carbonyl group, enabling polymerization via radical or ionic mechanisms. Key identifiers include:

Table 1: Chemical Identification of Sodium;2-Methylprop-2-enoate

PropertyValueSource
CAS Number5536-61-8
Molecular FormulaC4H5NaO2\text{C}_4\text{H}_5\text{NaO}_2
Molecular Weight108.07 g/mol
SMILESCC(=C)C(=O)[O-].[Na+]\text{CC(=C)C(=O)[O-].[Na+]}
InChI KeySONHXMAHPHADTF-UHFFFAOYSA-M

The compound’s exact mass (108.092 g/mol) and polar surface area (40.1 Ų) reflect its ionic nature and solubility profile.

Spectroscopic Characterization

While direct spectroscopic data for sodium;2-methylprop-2-enoate is sparse, related methacrylate salts exhibit characteristic peaks in Raman and infrared spectra. For instance, styrene-sodium methacrylate copolymers show bands at 254 cm1^{-1} and 166 cm1^{-1}, attributed to ion clustering. These features suggest similar behavior in sodium;2-methylprop-2-enoate-based systems, where ionic interactions influence material properties.

Synthesis and Production

Industrial Synthesis Pathways

The primary synthesis route involves neutralizing methacrylic acid with sodium hydroxide or sodium bicarbonate:

CH2=C(CH3)COOH+NaOHCH2=C(CH3)COONa++H2O\text{CH}_2=\text{C(CH}_3\text{)COOH} + \text{NaOH} \rightarrow \text{CH}_2=\text{C(CH}_3\text{)COO}^- \text{Na}^+ + \text{H}_2\text{O}

This exothermic reaction typically proceeds under mild conditions (25–50°C) to avoid premature polymerization. Post-synthesis, the product is purified via crystallization or spray drying to obtain a white, hygroscopic powder.

Scalability and Challenges

Industrial production faces challenges in controlling residual monomers and ensuring consistent particle size. Residual methacrylic acid (<0.1%) is critical to prevent unintended crosslinking during polymerization. Advanced techniques like membrane filtration and vacuum drying mitigate these issues, enhancing yield and purity.

Physical and Chemical Properties

Solubility and Stability

Sodium;2-methylprop-2-enoate exhibits high solubility in water (523 g/L at 20°C), facilitated by its ionic structure. It is also soluble in polar organic solvents like methanol and ethanol but insoluble in nonpolar media. The compound remains stable under ambient conditions but degrades above 200°C, releasing carbon dioxide and sodium oxide.

Table 2: Key Physical Properties

PropertyValueSource
Density1.59 g/cm³
Melting Point279°C
Solubility in Water523 g/L (20°C)
pH (5% Solution)6.6

Reactivity and Polymerization

The compound readily undergoes free-radical polymerization, initiated by thermal or photolytic means. Its reactivity is modulated by the electron-withdrawing carbonyl group, which stabilizes the propagating radical. Copolymerization with acrylates or styrene enhances mechanical strength and thermal stability .

Applications in Industry and Research

Polymer Chemistry

Sodium;2-methylprop-2-enoate is a cornerstone in synthesizing superabsorbent polymers (SAPs) and hydrogels. For example, crosslinked copolymers with acrylamide achieve water absorption capacities exceeding 500 times their weight. These materials find use in diapers, agricultural water retention, and medical dressings.

Biomedical Engineering

In drug delivery systems, methacrylate-based hydrogels enable controlled release kinetics due to their pH-responsive swelling. Semi-interpenetrating networks (IPNs) with poly(vinyl alcohol) (PVA) exhibit tunable mechanical properties, critical for cartilage repair.

Table 3: Biomedical Applications of Methacrylate Copolymers

ApplicationFunctionPerformanceSource
Drug DeliverySustained release80% payload release over 72h
Tissue EngineeringScaffold fabricationCompressive strength: 2–5 MPa
Wound HealingExudate absorptionAbsorption: 300–500 g/g

Industrial Coatings and Adhesives

Copolymers incorporating sodium;2-methylprop-2-enoate enhance adhesion to metallic and polymeric substrates. A 2024 study reported peel strengths of 15 N/cm for acrylic adhesives modified with 10% sodium methacrylate.

Research Findings and Innovations

Ion Clustering in Copolymers

Raman spectroscopy of styrene-sodium methacrylate copolymers reveals ion clusters at 254 cm1^{-1}, which improve tensile modulus by 40% compared to non-ionic analogs. These clusters act as physical crosslinks, enabling shape-memory behavior in hydrogels.

Swelling Behavior in Hydrogels

The swelling ratio of PVA/sodium methacrylate IPNs correlates inversely with PVA concentration. At 5% PVA, swelling reaches 600%, whereas 20% PVA restricts it to 150%. This tunability is exploited in stimuli-responsive sensors and actuators.

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